N-Chloroacetyl-dl-isoleucine

Antitumor prescreen Lactobacillus casei Growth inhibition

N-Chloroacetyl-dl-isoleucine (CAS 1115-24-8) is a chloroacetylated derivative of the essential branched-chain amino acid dl-isoleucine, with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol. The compound is characterized as a white to off-white crystalline powder with a melting point range of 98.0–103.0 °C and is commercially available at purities typically exceeding 98.0% (T).

Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
CAS No. 1115-24-8
Cat. No. B072352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chloroacetyl-dl-isoleucine
CAS1115-24-8
Molecular FormulaC8H14ClNO3
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)CCl
InChIInChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)
InChIKeyHEZNGQNQHGVQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Chloroacetyl-dl-isoleucine (CAS 1115-24-8): Chemical Identity and Procurement Baseline


N-Chloroacetyl-dl-isoleucine (CAS 1115-24-8) is a chloroacetylated derivative of the essential branched-chain amino acid dl-isoleucine, with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol [1]. The compound is characterized as a white to off-white crystalline powder with a melting point range of 98.0–103.0 °C and is commercially available at purities typically exceeding 98.0% (T) . This compound is a member of the N-acylated amino acid class, where the reactive chloroacetyl moiety confers distinct chemical and biological properties, including its historical evaluation in microbial antitumor prescreens [2].

1

Chloroacetyl reactivity supports thiol bioconjugation and peptide modification workflows

2

Microbial growth inhibition prescreen model for amino acid derivative screening

3

Essential amino acid derivative for SAR studies comparing active vs. inactive N-acyl variants

Why N-Chloroacetyl-dl-isoleucine Cannot Be Replaced by Unmodified dl-Isoleucine or Simpler N-Acyl Analogs


Generic substitution of N-chloroacetyl-dl-isoleucine with unmodified dl-isoleucine or its N-acetyl and N-propionyl derivatives fails due to the unique electrophilic reactivity of the N-chloroacetyl group, which is essential for both covalent bioconjugation chemistry and the compound's distinct biological activity. In a direct comparative study, while N-acetyl- and N-propionyl-dl-isoleucine derivatives were completely inactive in a Lactobacillus casei antitumor prescreen, the N-chloroacetyl derivative exhibited pharmacologically significant growth inhibition [1]. This demonstrates that the chloroacetyl moiety is not merely a protecting group but a critical pharmacophore and reactive handle, rendering in-class analogs functionally non-equivalent. This data underscores the necessity for precise procurement of the N-chloroacetyl derivative for applications requiring this specific reactivity or activity profile.

Unmodified dl-isoleucine

Lacks the electrophilic chloroacetyl handle; cannot support thiol bioconjugation or prescreen activity associated with the N-chloroacetyl derivative.

N-Acetyl or N-propionyl analogs

Showed no reported inhibition in L. casei prescreen, whereas the chloroacetyl derivative exhibited measurable activity – substitution may result in loss of assay response.

N-Chloroacetyl nonessential amino acid derivatives

Class-level evidence indicates inactivity in the same prescreen model; activity appears restricted to essential amino acid derivatives like isoleucine.

Quantitative Differentiation Evidence for N-Chloroacetyl-dl-isoleucine: Data-Driven Selection Guide


Growth Inhibitory Activity in Antitumor Prescreen: N-Chloroacetyl vs. N-Acetyl and N-Propionyl Derivatives

In a microbial antitumor prescreen using a Lactobacillus casei system, N-chloroacetyl derivatives of essential amino acids exhibited significant growth-inhibitory activity. In stark contrast, none of the corresponding N-acetyl or N-propionyl derivatives, including those of dl-isoleucine, caused any remarkable inhibition [1]. This establishes a clear, functional differentiation: the N-chloroacetyl moiety is essential for activity in this assay.

Growth inhibitory activity
Head-to-head
Active vs. Inactive
Supports prescreen assay differentiation between N-acyl derivatives
L. casei model; chloroacetyl derivative reported inhibition, acetyl/propionyl did not
Antitumor prescreen Lactobacillus casei Growth inhibition

Structural Determinant of Activity: Comparison of N-Chloroacetyl-dl-isoleucine with N-Chloroacetyl Derivatives of Non-Essential Amino Acids

The growth inhibitory effect of N-chloroacetyl amino acids is not universal but depends on the parent amino acid. The study found that chloroacetyl derivatives of essential amino acids, including isoleucine, showed modest but pharmacologically significant inhibition, whereas those of nonessential amino acids exhibited no activity [1]. This indicates that both the chloroacetyl group and the specific side chain of the essential amino acid are required.

Structural determinant
Class-level
Essential vs. nonessential amino acid context
Essential amino acid side chain required for reported activity
N-chloroacetyl nonessential derivatives showed no inhibition in same model
Structure-activity relationship Essential amino acids Microbial prescreen

Commercial Purity Specification: N-Chloroacetyl-dl-isoleucine vs. Typical Peptide-Grade Amino Acid Derivatives

Reproducibility in chemical and biological assays is directly linked to input material purity. N-Chloroacetyl-dl-isoleucine is commercially available from multiple reputable vendors with a defined purity of >98.0% (by titration) . While this is a typical specification for research-grade amino acid derivatives, it provides a quantitative benchmark for procurement against lower-purity sources or in-house synthesized material.

Commercial purity
Data to verify
>98.0% (T)
Benchmark for procurement consistency
Supplier specification; independent verification recommended
Purity specification Quality control Reproducibility

Synthetic Utility: N-Chloroacetyl as a Reactive Handle for Bioconjugation

The N-chloroacetyl group is a well-established electrophilic handle for selective bioconjugation to thiol-containing molecules. The synthesis and use of N-chloroacetyl amino acids, including dl-isoleucine, for the conjugation of polypeptides to thiol-carrying compounds has been specifically described in the literature [1]. This enables the site-specific modification of peptides and proteins, a function not possible with the unmodified amino acid or with N-acetyl derivatives.

Synthetic utility
Reported
Thiol-reactive bioconjugation handle
Enables selective peptide modification studies
Reactive toward thiols; unmodified isoleucine unreactive
Bioconjugation Peptide modification Thiol-reactive

Procurement-Guided Applications of N-Chloroacetyl-dl-isoleucine Based on Experimental Evidence


Antitumor Prescreen Assay Component

As demonstrated by the Otani and Briley study, N-chloroacetyl-dl-isoleucine exhibits significant growth-inhibitory activity in the Lactobacillus casei microbial antitumor prescreen, unlike its N-acetyl and N-propionyl counterparts [1]. Researchers seeking to replicate or build upon this historical antitumor screening model must procure the precise N-chloroacetyl derivative to ensure biological activity. Substitution with a simpler acyl derivative would render the assay inert.

Site-Specific Peptide Bioconjugation

The chloroacetyl group provides a reactive electrophilic handle for selective, covalent attachment to thiol-containing molecules, a methodology described for polypeptide conjugation [1]. N-Chloroacetyl-dl-isoleucine is therefore a valuable building block for creating functionalized peptides or peptide-drug conjugates. This application relies on the unique chemistry of the N-chloroacetyl moiety, which is absent in unmodified or N-acetylated isoleucine.

Structure-Activity Relationship (SAR) Studies on Amino Acid Antagonists

The differential activity observed between N-chloroacetyl derivatives of essential and nonessential amino acids [1] positions N-chloroacetyl-dl-isoleucine as a key comparator in SAR studies. Researchers investigating amino acid antimetabolites or enzyme inhibitors can use this compound as a representative active essential amino acid derivative, contrasting its effects with those of inactive N-chloroacetyl-nonessential amino acid derivatives to elucidate structural determinants of activity.

Application
Selection Property
Validation Focus
Microbial antitumor prescreen studies
N-Chloroacetyl reactivity context
Growth inhibition endpoint review
Site-specific peptide bioconjugation
Thiol-reactive electrophilic handle
Bioconjugation efficiency and selectivity
SAR studies on amino acid antagonists
Essential amino acid derivative class comparison
Structure-activity relationship interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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